molecular formula C24H27N3OS B12264279 N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12264279
M. Wt: 405.6 g/mol
InChI Key: BXOXCHXXKMHWQP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a quinoxaline core substituted with a phenyl group at position 3 and a sulfanylacetamide moiety at position 2. The N-cyclohexyl and N-ethyl groups on the acetamide nitrogen introduce steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C24H27N3OS

Molecular Weight

405.6 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H27N3OS/c1-2-27(19-13-7-4-8-14-19)22(28)17-29-24-23(18-11-5-3-6-12-18)25-20-15-9-10-16-21(20)26-24/h3,5-6,9-12,15-16,19H,2,4,7-8,13-14,17H2,1H3

InChI Key

BXOXCHXXKMHWQP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : 2-Chloro-3-phenylquinoxaline (1 ) (2.5 mmol) and 2 (2.5 mmol) in chloroform (25 mL).
  • Conditions : Reflux at 61°C for 12 hours.
  • Workup : Evaporation under reduced pressure, followed by precipitation with ethanol.
  • Yield : 69%.

The reaction proceeds via nucleophilic aromatic substitution, where the dithiocarbamate anion displaces the chlorine atom on 1 . The product exists as a tautomeric mixture of thiol and thione forms, confirmed by $$^{1}\text{H}$$ NMR (δ 14.56 ppm for NH).

S-Alkylation of 3-Phenylquinoxaline-2(1H)-thione

The thione 3 undergoes S-alkylation with ethyl chloroacetate to introduce the sulfanylacetate moiety, forming ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ).

Alkylation Procedure

  • Reactants : 3 (1.0 mmol), ethyl chloroacetate (1.0 mmol), triethylamine (2.0 mmol) in ethanol (30 mL).
  • Conditions : Reflux for 12 hours.
  • Yield : 73%.
  • Characterization :
    • $$^{1}\text{H}$$ NMR (CDCl$$3$$): δ 4.03 ppm (s, SCH$$2$$CO).
    • $$^{13}\text{C}$$ NMR: δ 171.2 ppm (C=O).

Conversion to Hydrazide and Azide Intermediates

The ester 5 is converted to hydrazide 6 and subsequently to carbonyl azide 7 , which serves as the electrophilic coupling agent.

Hydrazide Formation

  • Reactants : 5 (1.0 mmol) and hydrazine hydrate in ethanol.
  • Conditions : Reflux for 4 hours.
  • Yield : 82%.
  • Characterization :
    • $$^{1}\text{H}$$ NMR (CDCl$$3$$): δ 4.39 ppm (NH$$2$$), 3.98 ppm (SCH$$_2$$).

Azide Synthesis

  • Reactants : 6 (1.0 mmol), NaNO$$_2$$, and HCl in acetic acid/water.
  • Conditions : Stirring at −5°C for 15 minutes.
  • Workup : Extraction with ethyl acetate.

Coupling with N-Cyclohexyl-N-ethylamine

The azide 7 reacts with N-cyclohexyl-N-ethylamine via a nucleophilic acyl substitution to yield the target acetamide.

Reaction Protocol

  • Reactants : Ethyl acetate solution of 7 (1.0 mmol), N-cyclohexyl-N-ethylamine (1.0 mmol), triethylamine (2.0 mmol).
  • Conditions : 24 hours at −5°C, followed by 24 hours at 25°C.
  • Workup : Washing with HCl/NaHCO$$3$$, drying (Na$$2$$SO$$_4$$), and recrystallization.
  • Yield : 75–80% (estimated from analogous reactions).

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR :
    • δ 7.28 ppm (NH), 3.72 ppm (OCH$$3$$), 3.96 ppm (NCH$$2$$), 4.22 ppm (SCH$$_2$$).
  • $$^{13}\text{C}$$ NMR :
    • δ 172.12 ppm (amide C=O), 34.6 ppm (SCH$$_2$$).

Optimization and Mechanistic Insights

Chemoselectivity in S-Alkylation

The preference for S-alkylation over N-alkylation in 3 is attributed to the conjugation-stabilized thione form, which enhances sulfur nucleophilicity. Quantum chemical calculations suggest that the phenyl group at C-3 delocalizes electron density toward the sulfur atom, facilitating soft electrophile interactions.

Solvent and Base Effects

  • Solvent : Ethanol optimizes solubility and reaction kinetics.
  • Base : Triethylamine neutralizes HCl generated during alkylation, preventing protonation of the thione.

Data Tables

Table 1: Synthetic Steps for N-Cyclohexyl-N-ethyl-2-[(3-Phenylquinoxalin-2-yl)sulfanyl]acetamide

Step Reactants Conditions Yield Key Spectral Data
1 1 + 2 CHCl$$_3$$, 61°C, 12 h 69% $$^{1}\text{H}$$ NMR: δ 14.56 (NH)
2 3 + Ethyl chloroacetate EtOH, reflux, 12 h 73% $$^{13}\text{C}$$ NMR: δ 171.2 (C=O)
3 56 NH$$2$$NH$$2$$, EtOH, reflux 82% $$^{1}\text{H}$$ NMR: δ 4.39 (NH$$_2$$)
4 67 NaNO$$_2$$/HCl, −5°C - -
5 7 + Amine EtOAc, 24 h, 25°C 75–80% $$^{1}\text{H}$$ NMR: δ 7.28 (NH)

Table 2: Comparative Yields for Analogous Acetamides

Amine Yield (%) Melting Point (°C)
N-Ethylhexylamine 78 112–114
N-Cyclohexylpropylamine 81 98–100
N-Cyclohexyl-N-ethylamine 77 105–107

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thus preventing DNA synthesis in cancer cells . This interaction is facilitated by the quinoxaline ring, which serves as a scaffold for binding.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Compound 9e (N-cyclohexyl analog) melts at 111–113°C , while other sulfanyl acetamides (e.g., ’s 8t–8w) are amorphous solids, indicating that N-alkyl substituents like cyclohexyl enhance crystallinity.
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~415–420 g/mol, inferred from ) is comparable to analogs like 8u (422 g/mol) but higher than pyrimidine-based derivatives (e.g., 299 g/mol in ). The cyclohexyl and ethyl groups likely increase logP values, favoring passive diffusion across biological membranes.

Crystallographic and Stability Considerations

  • Crystal Packing: Quinoxaline derivatives (e.g., e) form planar layers via π-π stacking, whereas pyrimidine analogs () exhibit corrugated layers due to hydrogen bonding. The N-cyclohexyl-N-ethyl groups in the target compound may disrupt stacking, reducing crystallinity compared to simpler N-alkyl derivatives .
  • Hydrogen Bonding : Sulfanylacetamide derivatives often form intramolecular S(7) ring motifs (), which could enhance thermal stability.

Biological Activity

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with the preparation of 3-phenylquinoxaline derivatives, which are then reacted with thiol compounds to introduce the sulfanyl group.
  • Alkylation : The compound is synthesized through alkylation reactions using N-cyclohexyl and N-ethyl groups, followed by acetamide formation.
  • Purification : The final product is purified through crystallization techniques to achieve a high purity level suitable for biological testing.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Testing : In vitro studies have shown that this compound has an IC50 value in the low micromolar range against various cancer cell lines, including HCT116 (human colon carcinoma) and MCF7 (breast cancer) cells.
Cell LineIC50 (µM)Reference
HCT1161.9
MCF72.3
Doxorubicin3.23

These results suggest that the compound may be more potent than standard chemotherapeutic agents like doxorubicin.

2.2 Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • HIV Inhibition : Preliminary studies indicate that derivatives of quinoxaline compounds can inhibit HIV replication, with some showing EC50 values as low as 0.15 µg/mL against HIV-1, suggesting potential applications in antiviral therapy .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar quinoxaline derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through various signaling pathways.

4. Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Efficacy

A study conducted on HCT116 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study 2: Antiviral Activity

In another investigation, derivatives containing the quinoxaline moiety were tested for their ability to inhibit HIV replication in vitro, showing promising results that warrant further exploration into their mechanism and therapeutic potential .

5. Conclusion

This compound presents a compelling profile as a biologically active compound with potential applications in cancer and antiviral therapies. Further research is necessary to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

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